molecular formula C28H16ClN3O3 B5186052 2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one

2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one

Cat. No.: B5186052
M. Wt: 477.9 g/mol
InChI Key: DHRNZZLOYOAZQK-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an imidazole ring, a fluorenone core, and various substituents such as a nitro group and a chlorophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.

    Introduction of the Fluorenone Core: The fluorenone core is introduced via a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acid chloride in the presence of a Lewis acid catalyst.

    Nitration and Chlorination: The nitro group is introduced through a nitration reaction using concentrated nitric acid, while the chlorophenyl group is introduced via a chlorination reaction using chlorine gas or a chlorinating agent.

Industrial production methods may involve optimization of these reactions to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitro-9H-fluoren-9-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]-7-nitrofluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16ClN3O3/c29-19-9-6-17(7-10-19)28-30-25(16-4-2-1-3-5-16)26(31-28)18-8-12-21-22-13-11-20(32(34)35)15-24(22)27(33)23(21)14-18/h1-15H,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRNZZLOYOAZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)Cl)C4=CC5=C(C=C4)C6=C(C5=O)C=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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